Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Glucose transporter SPECT imaging Radiotracer

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (αMDIG) is a halogenated methyl glycoside derived from D-glucose, characterized by substitution of the C6 hydroxyl with an iodine atom and methylation of the anomeric center in the α-configuration. Single-crystal X-ray diffraction confirms it adopts the ⁴C₁ chair conformation exclusively, both in the crystal lattice and in solution, stabilized by a network of O–H···O hydrogen bonds and iodine-mediated short contacts.

Molecular Formula C7H13IO5
Molecular Weight 304.08 g/mol
Cat. No. B12013706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-deoxy-6-iodo-alpha-d-glucopyranoside
Molecular FormulaC7H13IO5
Molecular Weight304.08 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CI)O)O)O
InChIInChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
InChIKeyMAZXJZHWRBSRKM-ZFYZTMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside (CAS 5155-46-4): Structural and Biological Profile for Scientific Procurement


Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (αMDIG) is a halogenated methyl glycoside derived from D-glucose, characterized by substitution of the C6 hydroxyl with an iodine atom and methylation of the anomeric center in the α-configuration [1]. Single-crystal X-ray diffraction confirms it adopts the ⁴C₁ chair conformation exclusively, both in the crystal lattice and in solution, stabilized by a network of O–H···O hydrogen bonds and iodine-mediated short contacts [1]. This compound has been evaluated as a radiotracer for glucose transport in vivo, where only its α-anomeric form demonstrates functional interaction with facilitative glucose transporters (GLUTs) across multiple biological models [2].

Why Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside Cannot Be Replaced by In-Class Analogs for Research and Tracer Applications


Substitution of methyl 6-deoxy-6-iodo-α-D-glucopyranoside by seemingly similar in-class compounds—its β-anomer (βMDIG), the non-methylated 6-deoxy-6-iodo-D-glucose (6DIG), or other C6-halogenated methyl glucosides (6-bromo, 6-chloro)—is not functionally equivalent. The β-anomer fails to interact with glucose transporters in all models tested except human erythrocytes in suspension, rendering it unsuitable for in vivo glucose transport imaging [1]. The non-methylated 6DIG, while a GLUT substrate, lacks the anomeric methyl protection that confers metabolic stability and distinct biodistribution kinetics [2]. The 6-bromo and 6-chloro analogs possess poorer leaving-group capacity for nucleophilic displacement at C6, directly limiting their utility as synthetic intermediates for glycoside elaboration [3]. These differences are quantitative and experimentally verified, not speculative.

Head-to-Head Quantitative Evidence: Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside Versus Closest Analogs


Anomeric Selectivity for Glucose Transporter (GLUT) Recognition: αMDIG Engages GLUTs in Multiple Models; βMDIG Does Not

The α-anomer (αMDIG) is a functional substrate for facilitative glucose transporters, while the β-anomer (βMDIG) lacks transporter interaction in all but one model. Insulin stimulated αMDIG uptake by 123% in isolated perfused rat hearts and by 100% in neonatal rat cardiomyocytes; glucose transport inhibitors (cytochalasin B) suppressed αMDIG uptake in every experimental model [1]. In contrast, βMDIG showed transporter interaction only in human erythrocytes in suspension—no interaction was observed in perfused heart or cardiomyocyte models [1].

Glucose transporter SPECT imaging Radiotracer GLUT substrate

Exclusive ⁴C₁ Chair Conformation Confirmed by Single-Crystal X-Ray Diffraction and High-Resolution NMR in Both Solid and Solution States

High-resolution ¹H and ¹³C NMR spectroscopy and single-crystal X-ray diffraction demonstrate that methyl 6-deoxy-6-iodo-α-D-glucopyranoside exclusively populates the ⁴C₁ chair conformation in both the crystal lattice and in solution [1]. All exocyclic groups adopt well-defined rotational preferences, and the crystal structure is stabilized by a specific network of O–H···O intra- and intermolecular hydrogen bonds plus iodine-mediated short contacts [1]. By contrast, certain other C6-modified or deoxy methyl glucosides may exhibit conformational equilibria involving skew-boat or ¹C₄ forms under similar conditions, which can alter molecular recognition [1].

Conformational analysis X-ray crystallography NMR spectroscopy Pyranose ring

Superior Leaving-Group Capacity of the C6 Iodide for Nucleophilic Displacement Enables Efficient 6-O-Alkyl Glycoside Synthesis

The C6 iodine atom serves as an excellent leaving group for SN2 displacement, enabling direct conversion to methyl 6-O-alkyl-glucopyranosides in excellent yield upon reaction with alcohols in the presence of chlorine [1]. This reactivity is superior to that of the corresponding 6-bromo and 6-chloro analogs (CAS 5155-43-1 and CAS 4144-87-0), for which the poorer leaving-group ability of bromide and chloride requires harsher conditions or results in lower substitution efficiency [1]. The iodide leaving group also enables zinc-mediated reductive fragmentation to generate chiral acyclic intermediates for complex molecule synthesis [2].

Nucleophilic substitution Leaving group Glycoside synthesis 6-O-alkylation

Distinct Brominolysis Product Distribution Validates Unique Halogen Exchange Reactivity Profile Versus Bromo and Chloro Analogs

Treatment of methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate with excess bromine in glacial acetic acid buffered with potassium acetate yields a 1.1:1 mixture of products arising from replacement of iodine by bromine and by an acetoxy group, respectively [1]. When 2 equivalents of silver acetate are added per equivalent of bromine, the reaction becomes much more rapid and produces exclusively methyl α-D-glucopyranoside tetraacetate [1]. This sequential halogen exchange/acetoxylation pattern is specific to the iodo substrate; the corresponding bromo and chloro derivatives do not undergo analogous brominolysis due to the unfavorable energetics of replacing Br or Cl by acetoxy under these conditions [1].

Brominolysis Halogen exchange Reactivity profiling Carbohydrate iodide

Chiral Pool Building Block for Stereoselective Natural Product Synthesis: 54% Yield to (+)-exo-Brevicomin Pheromone

A benzyl-protected derivative of methyl 6-deoxy-6-iodo-α-D-glucopyranoside served as the chiral starting material for an abbreviated synthesis of the insect pheromone (+)-exo-brevicomin, achieving an overall yield of 54% via a dienone intermediate [1]. This application leverages the defined α-D-gluco stereochemistry and the iodide functionality at C6 for subsequent carbon–carbon bond-forming transformations. The use of this specific iodoglycoside scaffold provides stereochemical fidelity that cannot be replicated by the β-anomer or non-methylated 6-deoxy-6-iodo-D-glucose, which would produce different stereochemical outcomes at the anomeric center [1].

Chiral pool synthesis Natural product Pheromone Stereoselective synthesis

Evidence-Backed Application Scenarios for Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside in Research and Industrial Workflows


SPECT or PET Glucose Transport Imaging Tracer Development Using the α-Anomer as GLUT Substrate

The exclusive ability of αMDIG to interact with GLUT transporters across multiple in vivo-relevant models—with 123% insulin-stimulated uptake increase in perfused heart and inhibition by cytochalasin B—makes it the only anomeric form suitable for developing ¹²³I- or ¹²⁴I-labeled SPECT/PET tracers of glucose transport. Procurement of the α-anomer (CAS 5155-46-4) rather than the commercially available β-anomer (CAS 291542-65-9) is essential for tracer programs targeting myocardial glucose uptake, tumor imaging, or insulin resistance assessment [1].

C6 Functionalization Platform for 6-O-Alkyl Glycoside Surfactant and Intermediate Synthesis

The superior iodide leaving group at C6 enables direct, high-yielding conversion to 6-O-alkyl glucopyranosides—used as non-ionic surfactants (e.g., HECAMEG) or glycosyl acceptors—via reaction with alcohols and chlorine. The corresponding bromo or chloro analogs produce lower yields under identical conditions, making the iodo compound the required starting material for synthetic routes documented in the primary literature [1].

Stereoselective Natural Product and Cyclitol Synthesis from a Chiral Pool Precursor

The benyl-protected derivative of αMDIG has been validated as a chiral pool entry point for the total synthesis of (+)-exo-brevicomin (54% yield) and anti-tumour phosphatidylinositol analogues via zinc-mediated reductive fragmentation/ring-closing metathesis sequences. The defined α-D-gluco stereochemistry at all four contiguous chiral centers eliminates the need for chiral resolution steps required in racemic approaches [1][2].

Crystallographic Probe for Carbohydrate–Protein Interaction Studies and Quality Control Reference

The fully characterized ⁴C₁ crystal structure (CCDC 709173) with defined hydrogen-bonding networks and iodine short contacts makes this compound an ideal heavy-atom derivative for phasing in protein–carbohydrate co-crystallography. Its unique brominolysis product ratio (1.1:1 Br/OAc) also serves as a rapid identity-confirmation assay, enabling procurement quality control to distinguish the iodo compound from mis-shipped bromo or chloro analogs [1][2].

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